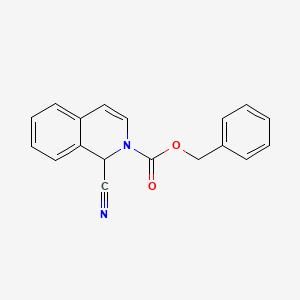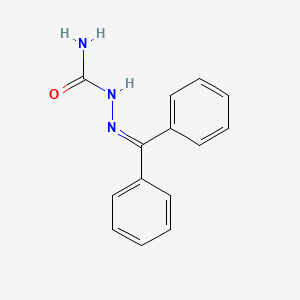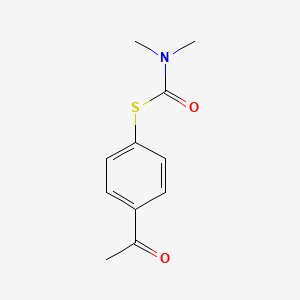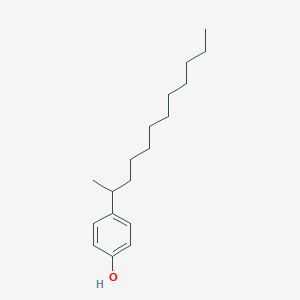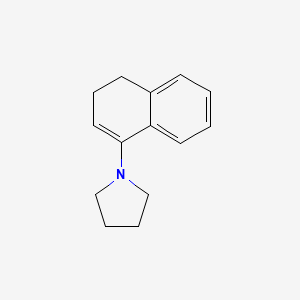
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sec-butylamino group and a thymyloxy group attached to a propanol backbone, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves several steps, typically starting with the preparation of the sec-butylamino and thymyloxy intermediates. The reaction conditions often include the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sec-butylamino or thymyloxy groups are replaced by other functional groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group may facilitate binding to these targets, while the thymyloxy group could influence the compound’s overall activity and stability. The pathways involved in its action may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
sec-Butylamine: A primary amine with similar structural features but lacking the thymyloxy group.
Thymol derivatives: Compounds containing the thymyloxy group but with different amine functionalities. The uniqueness of this compound lies in its specific combination of these groups, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Eigenschaften
CAS-Nummer |
20041-33-2 |
|---|---|
Molekularformel |
C17H30ClNO2 |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
1-(butan-2-ylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-14(5)18-10-15(19)11-20-17-9-13(4)7-8-16(17)12(2)3;/h7-9,12,14-15,18-19H,6,10-11H2,1-5H3;1H |
InChI-Schlüssel |
ITGGKXFAEJNMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC(COC1=C(C=CC(=C1)C)C(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





